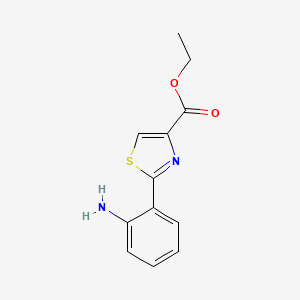

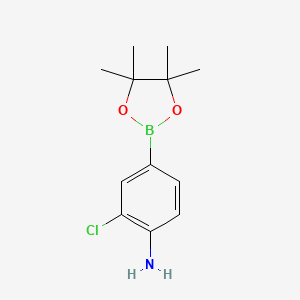

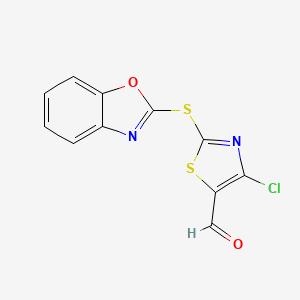

4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde is an important chemical compound in the field of pharmaceuticals, biochemistry, and agriculture. It is used in the synthesis of a variety of drugs, as well as in the production of pesticides and herbicides. It is also used in the production of various polymers, dyes, and other materials. This compound is an important intermediate in the synthesis of many different compounds and is used in various laboratory experiments. It is also used in the production of various pharmaceuticals and other drugs.

Applications De Recherche Scientifique

Synthesis of Novel Derivatives : A key application of 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde involves its role in synthesizing a variety of novel derivatives. For instance, its reaction with nucleophilic reagents like hydrazine hydrate, phenyl hydrazine, urea, thiourea, and others in ethanol under reflux conditions leads to the formation of new polysubstituted thiazolo[4,5-c]pyrazole, thiazolo[4,5-d]-pyrimidine, thiazolo[4,5-b]-pyridine derivatives, and more. These derivatives exhibit diverse chemical structures, confirmed through spectroscopic methods such as IR, NMR, and mass spectral analysis (E. A. E. Rady, 2008).

Formation of Thiolesters : Another significant application is in the oxidative formation of thiolesters, resembling the action of the pyruvate dehydrogenase complex. Through the catalytic action of certain thiazolium salts, this compound aids in producing S-octyl thiobenzoates from reactions involving benzaldehydes and azobenzene under specific conditions. This process demonstrates a novel approach to thiolester formation, highlighting the compound's utility in mimicking enzymatic functions (Y. Kageyama & S. Murata, 2005).

Anticancer Properties : Research into the anticancer properties of derivatives formed from this compound has shown promising results. Specifically, derivatives synthesized from this compound have exhibited significant activity against melanoma and breast cancer cell lines, underscoring its potential in the development of novel anticancer agents (Y. Ostapiuk, V. Matiychuk, M. Obushak, 2015).

Chemical Synthesis and Organic Chemistry : The compound also finds applications in broader organic synthesis processes. For example, its involvement in three-component oxidative annulation reactions under transition-metal-free conditions to synthesize 2-arylbenzothiazoles demonstrates its versatility. Such reactions, utilizing aromatic amines, benzaldehydes, and elemental sulfur, offer a route to complex molecules with wide functional group tolerance, showcasing the compound's importance in facilitating efficient synthetic methodologies (Xingzong Che et al., 2017).

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-4-chloro-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClN2O2S2/c12-9-8(5-15)17-11(14-9)18-10-13-6-3-1-2-4-7(6)16-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZBFIQOZBGWID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SC3=NC(=C(S3)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661672 |

Source

|

| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-4-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914348-74-6 |

Source

|

| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-4-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.